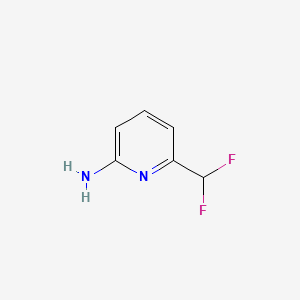
6-(Difluoromethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Difluoromethyl)pyridin-2-amine is a chemical compound with the CAS Number: 1315611-68-7 . It has a molecular weight of 144.12 and its IUPAC name is this compound . It is typically stored at room temperature .
Synthesis Analysis
The synthesis of this compound involves the use of copper (I) oxide, ammonium hydroxide, potassium carbonate, and N,N`-dimethylethylenediamine in ethylene glycol . The reaction mixture is stirred for 22 hours under reflux . After completion of the stirring, the reaction is stopped by the addition of water, and the reaction liquid is extracted with ethyl acetate . The organic layer obtained is washed with water, then dried with anhydrous sodium sulfate, and the solvent is distilled off under reduced pressure . The residue obtained is purified by silica gel chromatography .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6F2N2/c7-6(8)4-2-1-3-5(9)10-4/h1-3,6H,(H2,9,10) .Physical And Chemical Properties Analysis
This compound is a colorless to light yellow to yellow liquid . It has a high GI absorption and is BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It has a Log Po/w (iLOGP) of 1.01 .Aplicaciones Científicas De Investigación
Schiff Base Macrocyclic Ligands and Complexes Incorporating the Pyridine Moiety : Research by Rezaeivala and Keypour (2014) in "Coordination Chemistry Reviews" discusses the synthesis of pyridine-containing macrocyclic Schiff base ligands and their metal complexes. These compounds are of interest for their structural flexibility and potential applications in metal ion transportation and separation, as well as in catalytic properties and as components of artificial metalloenzymes (Rezaeivala & Keypour, 2014).
Palladium-Catalyzed CN Coupling Reactions : Nadri et al. (2014) in "Tetrahedron Letters" describe the use of 2,6-bis(diphenylphosphino)pyridine as a ligand in palladium-catalyzed C-N coupling reactions. This demonstrates the relevance of pyridine derivatives in facilitating effective chemical reactions in organic synthesis (Nadri et al., 2014).
Selective C-H Fluorination of Pyridines and Diazines : A study by Fier and Hartwig (2013) in "Science" presents a method for fluorinating carbon sites adjacent to nitrogen in pyridines. This mild fluorination method is significant for producing compounds relevant in medicinal research (Fier & Hartwig, 2013).
Crystal Structure and Magnetic Properties of Complexes : Mroziňski et al. (2002) in "Journal of Molecular Structure" explored the crystal structure and magnetic properties of hexachlororhenates(IV) with aromatic amine cations, indicating potential applications in the study of magnetic interactions in materials (Mroziňski et al., 2002).
Synthesis of Protein Kinase Inhibitors : Rageot et al. (2019) in "Organic Process Research & Development" described the synthesis of 4-(difluoromethyl)pyridin-2-amine, highlighting its importance as an intermediate in the preparation of protein kinase inhibitors, particularly targeting PI3K and mTOR kinases (Rageot et al., 2019).
Ruthenium(II) Pincer Complex for N-Monoalkylation of Amines : Yang et al. (2017) in the "European Journal of Organic Chemistry" reported on a ruthenium(II) complex based on pyridine derivatives for C-N bond formation. This has implications in organic synthesis, particularly in the selective generation of monoalkylated amines (Yang et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 6-(Difluoromethyl)pyridin-2-amine is the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the production of adenosine triphosphate (ATP), the cell’s main source of energy .
Mode of Action
This compound acts as an inhibitor of the mitochondrial complex I . By inhibiting this complex, the compound disrupts the normal flow of electrons within the mitochondria, thereby interfering with the cell’s ability to produce ATP . This disruption can lead to a decrease in cellular energy levels, potentially leading to cell death .
Pharmacokinetics
These properties suggest that the compound can be readily absorbed from the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting cells throughout the body .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place and in an inert atmosphere at room temperature to maintain its stability . Furthermore, the compound’s efficacy can be affected by the presence of other substances that interact with the same targets or pathways .
Propiedades
IUPAC Name |
6-(difluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-6(8)4-2-1-3-5(9)10-4/h1-3,6H,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVWHAMGXOMEMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2373570.png)
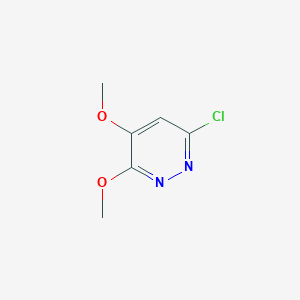
![[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2373575.png)
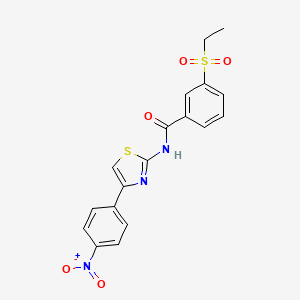

![2,2-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2373580.png)

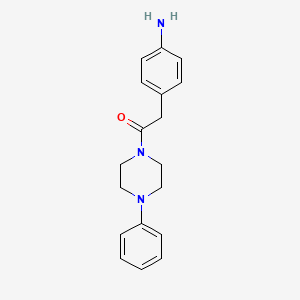
![Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2373584.png)
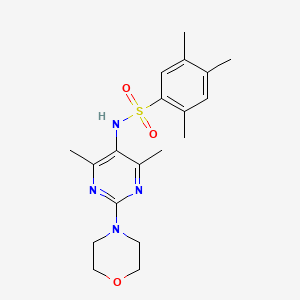
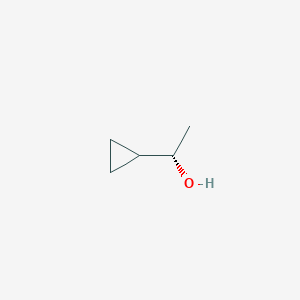
![2-Phenoxy-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2373589.png)
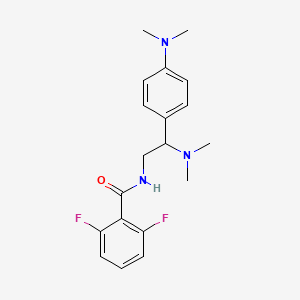
![N-(3,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2373593.png)
